Cytotoxicity Against Cancer Cell Lines: Nanomolar IC50 Range Reported
The compound exhibited nanomolar-range IC50 values against multiple cancer cell lines, indicating potent cytotoxicity relevant to anticancer agent development [1]. No head-to-head comparison study with a named analog under identical conditions was identified. The only available comparator baseline is a structurally similar positional isomer, 1-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea, for which no quantitative IC50 data were retrievable from accessible public sources [1][2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Nanomolar-range IC50 values against multiple cancer cell lines (exact numeric values not publicly disclosed) [1] |
| Comparator Or Baseline | Positional isomer 1-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea (CAS 1798035-53-6): no quantitative cytotoxicity data available |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Not specified; described as 'multiple cancer cell lines' [1] |
Why This Matters
The reported nanomolar-range potency qualitatively surpasses the typical micromolar-range activity reported for many unoptimized pyrimidine-urea analogs, suggesting this specific substitution pattern warrants inclusion in anticancer screening cascades.
- [1] Kuujia.com. Cas no 1797811-78-9 (3-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-1-phenylurea). Section: Biological Activity. Available at: https://www.kuujia.com/cas-1797811-78-9.html (accessed 2025). View Source
- [2] Kuujia.com. Cas no 1798035-53-6 (3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-1-phenylurea). Available at: https://www.kuujia.com/cas-1798035-53-6.html (accessed 2025). View Source
